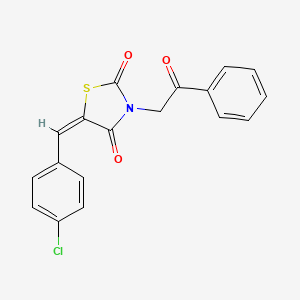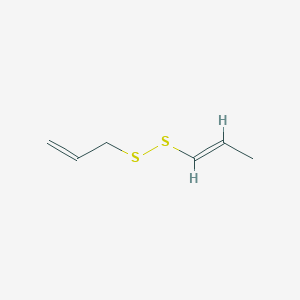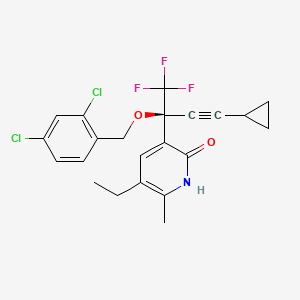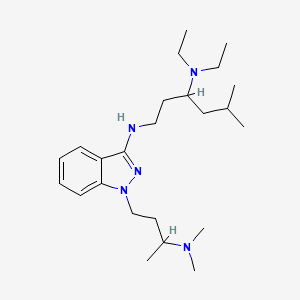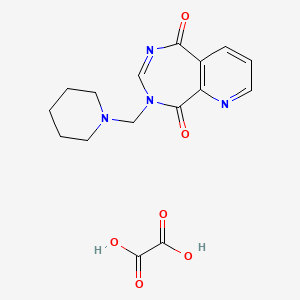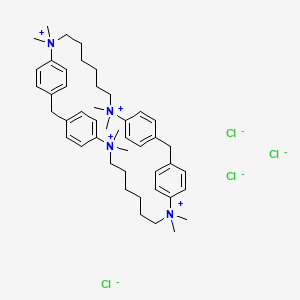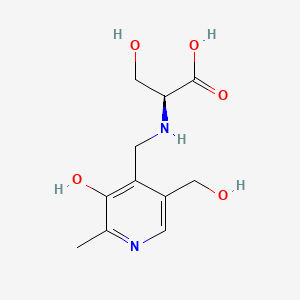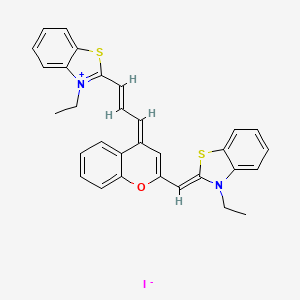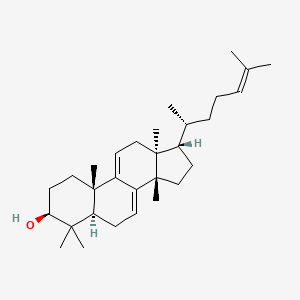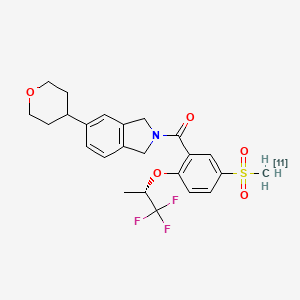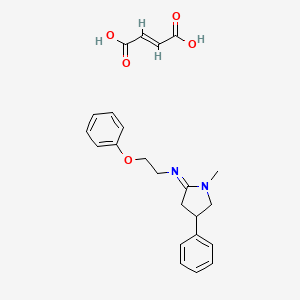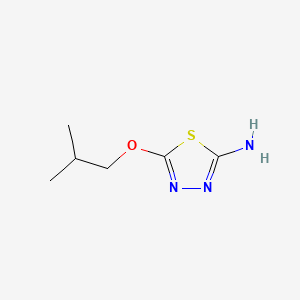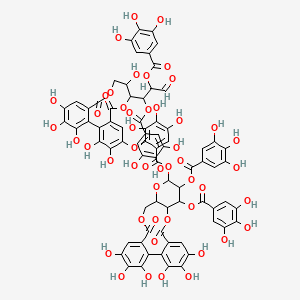
Isorugosin E
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isorugosin E is a dimeric hydrolyzable tannin, a type of polyphenolic compound, found in the leaves of Liquidambar formosana, a tree indigenous to the southern part of China and planted on roadsides in Japan . This compound belongs to the ellagitannin family and is known for its complex structure and significant biological activities.
Preparation Methods
The synthesis of isorugosin E involves multiple steps, including esterification and biaryl coupling reactions. One of the synthetic routes includes the esterification between optically active valoneic acid and glucose derivatives . The key steps in the synthesis involve:
Esterification: Formation of ester bonds between valoneic acid and glucose derivatives.
Biaryl Coupling: Intramolecular biaryl coupling reaction facilitated by palladium catalysts.
Chemical Reactions Analysis
Isorugosin E undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized, leading to the formation of quinones and other oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions, particularly involving hydroxyl groups, can lead to the formation of derivatives.
Common reagents used in these reactions include palladium catalysts for coupling reactions and various oxidizing and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Isorugosin E has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying the properties and reactions of ellagitannins.
Biology: Investigated for its antioxidant properties and potential to scavenge free radicals.
Medicine: Explored for its potential anti-HIV, antitumor, and enzyme inhibitory activities.
Mechanism of Action
The mechanism of action of isorugosin E involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Isorugosin E is unique among ellagitannins due to its specific structure and biological activities. Similar compounds include:
Isorugosin B: Another dimeric ellagitannin with similar biological activities.
Rugosin E: A regioisomer of this compound with slight structural differences.
Rugosin G: A trimeric ellagitannin with a more complex structure.
These compounds share similar properties but differ in their specific structures and biological activities, highlighting the uniqueness of this compound.
Properties
CAS No. |
135436-51-0 |
|---|---|
Molecular Formula |
C75H54O48 |
Molecular Weight |
1723.2 g/mol |
IUPAC Name |
[3,4,5,21,22,23-hexahydroxy-8,18-dioxo-11,12-bis[(3,4,5-trihydroxybenzoyl)oxy]-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-13-yl] 2-[[3,4,11,17,18,19-hexahydroxy-8,14-dioxo-10-[3-oxo-1,2-bis[(3,4,5-trihydroxybenzoyl)oxy]propyl]-9,13-dioxatricyclo[13.4.0.02,7]nonadeca-1(19),2,4,6,15,17-hexaen-5-yl]oxy]-3,4,5-trihydroxybenzoate |
InChI |
InChI=1S/C75H54O48/c76-14-40(116-66(104)17-1-26(77)46(90)27(78)2-17)62(119-67(105)18-3-28(79)47(91)29(80)4-18)61-38(89)15-113-70(108)21-9-34(85)51(95)56(100)43(21)45-24(73(111)118-61)13-39(54(98)58(45)102)115-60-25(12-37(88)53(97)59(60)103)74(112)123-75-65(122-69(107)20-7-32(83)49(93)33(84)8-20)64(121-68(106)19-5-30(81)48(92)31(82)6-19)63-41(117-75)16-114-71(109)22-10-35(86)50(94)55(99)42(22)44-23(72(110)120-63)11-36(87)52(96)57(44)101/h1-14,38,40-41,61-65,75,77-103H,15-16H2 |
InChI Key |
DKYBOMBXUDTZAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(OC(=O)C2=CC(=C(C(=C2C3=C(C(=C(C=C3C(=O)O1)O)O)O)O)O)OC4=C(C(=C(C=C4C(=O)OC5C(C(C6C(O5)COC(=O)C7=CC(=C(C(=C7C8=C(C(=C(C=C8C(=O)O6)O)O)O)O)O)O)OC(=O)C9=CC(=C(C(=C9)O)O)O)OC(=O)C1=CC(=C(C(=C1)O)O)O)O)O)O)C(C(C=O)OC(=O)C1=CC(=C(C(=C1)O)O)O)OC(=O)C1=CC(=C(C(=C1)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


